![molecular formula C13H13NOS B325613 4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol](/img/structure/B325613.png)
4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol is a chemical compound known for its unique structure and properties. It belongs to the class of hydroxytoluenes and is characterized by the presence of a thiophene ring and a phenol group.
Aplicaciones Científicas De Investigación
4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol typically involves the reaction of 4-methyl-2-aminophenol with 5-methyl-2-thiophenecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Mecanismo De Acción
The mechanism of action of 4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the thiophene ring may engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s biological activity and its effects on various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-phenyl-2-thiophenecarboxylic acid: Similar in structure but differs in the functional groups attached to the thiophene ring.
Ethyl 4-methyl-2-[4-(trifluoro-methyl)-phenyl]thiazole-5-carboxylate: Shares the thiophene ring but has different substituents and functional groups.
Uniqueness
4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol is unique due to its specific combination of a phenol group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H13NOS |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-methyl-2-[(5-methylthiophen-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C13H13NOS/c1-9-3-6-13(15)12(7-9)14-8-11-5-4-10(2)16-11/h3-8,15H,1-2H3 |
Clave InChI |
WQCATVVBVTULPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


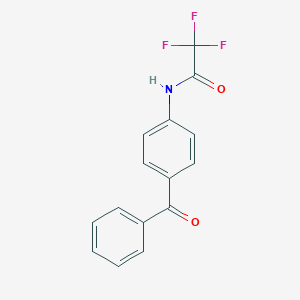
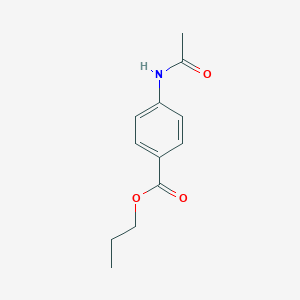
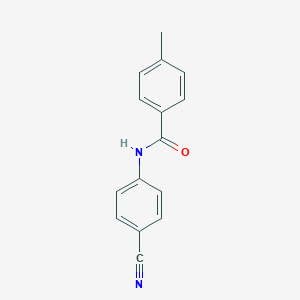
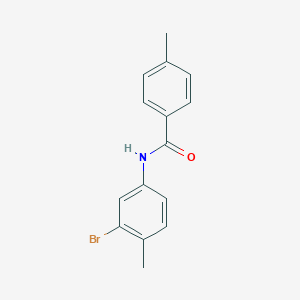
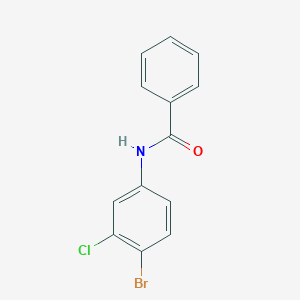
![2-[(3-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B325537.png)


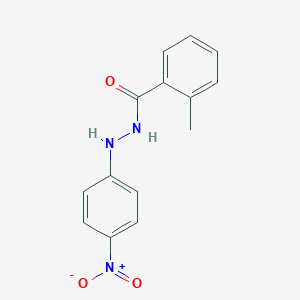
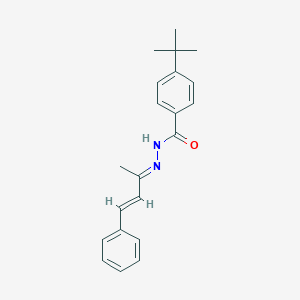
![N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B325550.png)
![1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B325553.png)
![N-[2-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B325555.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B325557.png)
